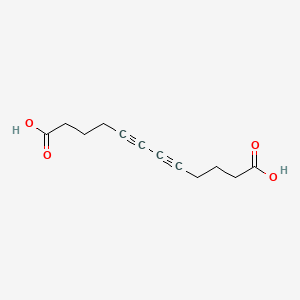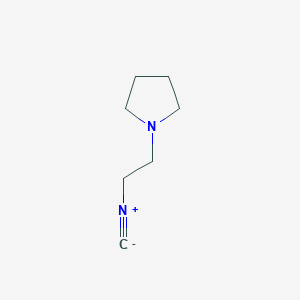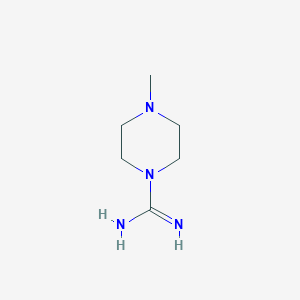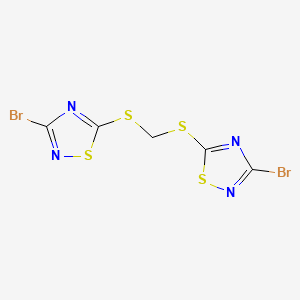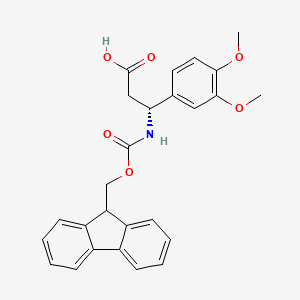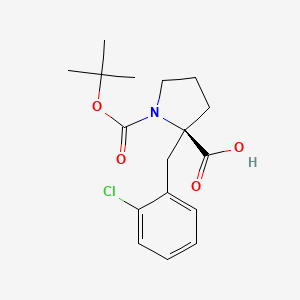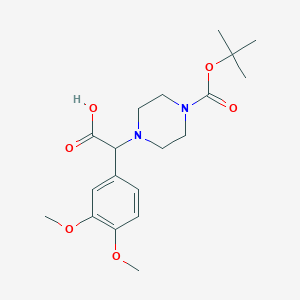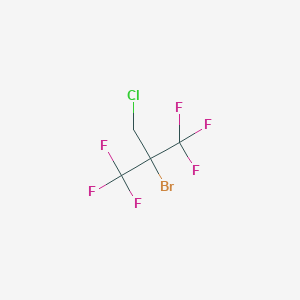
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane
Vue d'ensemble
Description
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane, also known as BCMT, is a fluorinated organic compound with a unique combination of properties. It is a colorless, odorless gas that is both volatile and flammable. BCMT is used in a variety of industrial applications, such as in the production of pharmaceuticals, plastics, and other synthetic materials. Additionally, BCMT is a useful reagent for organic synthesis and has been studied for its potential use in the medical field.
Applications De Recherche Scientifique
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has been studied for its potential application in a variety of scientific fields, including biochemistry and pharmacology. In biochemistry, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has been studied for its ability to bind to and modulate the activity of specific enzymes. This property makes 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane a useful tool for studying the structure and function of enzymes. In pharmacology, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has been studied for its potential as an anti-cancer agent. In vitro studies have found that 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane can inhibit the growth of certain cancer cells, making it a promising agent for further research.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is not fully understood, but it is thought to involve the inhibition of enzyme activity. 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is believed to bind to specific enzymes, such as kinases and phosphatases, and inhibit their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane are largely dependent on the specific enzyme that it binds to. For example, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has been found to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. Inhibition of PI3K activity by 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has been shown to induce apoptosis in certain cancer cells. Additionally, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has been found to inhibit the activity of other enzymes involved in cell signaling, such as protein kinase C (PKC). Inhibition of PKC by 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has been shown to reduce inflammation and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is a useful reagent for organic synthesis, as it is easily synthesized and is relatively stable and non-toxic. Additionally, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has a low boiling point, making it suitable for use in lab experiments. However, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is volatile and flammable, and should be handled with care. Additionally, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is a highly reactive compound and can react with a variety of other compounds in solution.
Orientations Futures
2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane could be used to study the structure and function of enzymes. In pharmacology, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane could be studied for its potential as an anti-cancer agent. In medicinal chemistry, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane could be used to develop new drugs and therapies. Additionally, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane could be used in the development of new materials, such as polymers and plastics. Finally, 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane could be used to synthesize other compounds, such as fluorinated organometallic compounds.
Propriétés
IUPAC Name |
2-bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClF6/c5-2(1-6,3(7,8)9)4(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPNRYIQHVCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381995 | |
| Record name | 2-Bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883498-84-8 | |
| Record name | 2-Bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



